molecular formula C11H9BrN2 B14854644 4-Bromo-N-phenylpyridin-2-amine

4-Bromo-N-phenylpyridin-2-amine

Cat. No.: B14854644
M. Wt: 249.11 g/mol
InChI Key: ZBONZYXQUKFTFM-UHFFFAOYSA-N
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Description

4-Bromo-N-phenylpyridin-2-amine is a brominated pyridine derivative featuring a phenyl group attached to the amine at the 2-position of the pyridine ring and a bromine atom at the 4-position. This compound serves as a versatile intermediate in medicinal chemistry and materials science due to its structural rigidity and reactivity. Synthesis typically involves reductive amination between 5-bromopyridin-2-amine and aryl aldehydes, as demonstrated in analogous compounds (e.g., 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine, ). Its molecular weight is approximately 249.1 g/mol (calculated from C₁₁H₉BrN₂), and its planar pyridine ring enables intermolecular interactions such as hydrogen bonding and π-π stacking, critical for solid-state packing .

Properties

Molecular Formula

C11H9BrN2

Molecular Weight

249.11 g/mol

IUPAC Name

4-bromo-N-phenylpyridin-2-amine

InChI

InChI=1S/C11H9BrN2/c12-9-6-7-13-11(8-9)14-10-4-2-1-3-5-10/h1-8H,(H,13,14)

InChI Key

ZBONZYXQUKFTFM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=NC=CC(=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-Bromo-N-phenylpyridin-2-amine involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst and boron reagents to couple aryl halides with arylboronic acids . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reagents may be optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-phenylpyridin-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura reaction to form biaryl compounds.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Coupling Reactions: Palladium catalysts, arylboronic acids, and bases like potassium carbonate.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Products: Various substituted pyridines depending on the nucleophile used.

    Coupling Products: Biaryl compounds with diverse functional groups.

    Oxidation and Reduction Products: Different oxidation states of the pyridine ring and amine group.

Scientific Research Applications

4-Bromo-N-phenylpyridin-2-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for synthesizing pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Chemical Synthesis: The compound is a versatile intermediate in the synthesis of various heterocyclic compounds and natural product analogs.

Mechanism of Action

The mechanism of action of 4-Bromo-N-phenylpyridin-2-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromine atom and the phenylamine group can interact with the active sites of proteins, influencing their function and leading to desired biological effects.

Comparison with Similar Compounds

Key Findings :

  • Electron-donating groups (e.g., methoxy in ) increase solubility but may reduce metabolic stability.
  • Bulky substituents (e.g., benzyl in ) hinder intermolecular interactions, affecting crystallization.

Halogen-Substituted Pyrimidine Analogues

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications References
5-Bromo-2-chloropyrimidin-4-amine Br (C5), Cl (C2) ~208.4 High reactivity in SNAr reactions; planar pyrimidine ring supports π-stacking
4-Bromo-N,N-dimethylpyrimidin-2-amine Br (C4), N,N-dimethyl (C2) ~202.1 Reduced hydrogen bonding capacity due to methyl groups; used in ligand design

Key Findings :

  • Pyrimidine derivatives (e.g., ) exhibit higher electronegativity than pyridines, enhancing reactivity in nucleophilic substitutions.
  • N,N-dimethylation () decreases intermolecular hydrogen bonding, impacting solid-state stability.

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